molecular formula C17H11ClF3N3O2S2 B2764254 [3-(trifluoromethyl)phenyl]methyl N-[5-(4-chlorophenyl)sulfanylthiadiazol-4-yl]carbamate CAS No. 400074-49-9

[3-(trifluoromethyl)phenyl]methyl N-[5-(4-chlorophenyl)sulfanylthiadiazol-4-yl]carbamate

Cat. No. B2764254
CAS RN: 400074-49-9
M. Wt: 445.86
InChI Key: FLERAEQDCKGZIS-UHFFFAOYSA-N
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Description

[3-(trifluoromethyl)phenyl]methyl N-[5-(4-chlorophenyl)sulfanylthiadiazol-4-yl]carbamate is a useful research compound. Its molecular formula is C17H11ClF3N3O2S2 and its molecular weight is 445.86. The purity is usually 95%.
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Scientific Research Applications

  • Antimicrobial Activity : A study by Hussein (2018) synthesized novel hybrids of sulfonamide carbamates, showing potential in antimicrobial activities. These compounds, including derivatives of carbamates, were evaluated for their anti-microbial properties, demonstrating effectiveness against certain bacteria (Hussein, 2018).

  • Treatment of H. pylori Infections : Research by Carcanague et al. (2002) on derivatives of a similar structure showed potent activities against Helicobacter pylori, a gastric pathogen. These derivatives, including carbamates, exhibited low minimal inhibition concentration values against various H. pylori strains (Carcanague et al., 2002).

  • Agricultural Applications : Campos et al. (2015) investigated the use of carbendazim (a methyl-2-benzimidazole carbamate) in agriculture for fungal disease control. Solid lipid nanoparticles and polymeric nanocapsules containing carbamates were studied for their sustained release, demonstrating reduced toxicity and improved efficiency (Campos et al., 2015).

  • Detection of Explosives : Nie et al. (2011) developed a novel fluorescent poly(2,7-carbazole) for detecting explosive compounds. This highlights the potential application of carbazole derivatives, including carbamates, in security and defense sectors (Nie et al., 2011).

  • Organic Light-Emitting Diodes (OLEDs) : Cooper et al. (2022) explored carbazole-substituted 2-methyl-5-phenyl-1,3,4-oxadiazoles, including carbamate derivatives, for use in OLEDs. These compounds showed potential for improved efficiency and reduced rolloff at high current densities (Cooper et al., 2022).

  • Antipathogenic Activity : Limban et al. (2011) synthesized acylthioureas with carbamate and evaluated their antipathogenic activity. This study indicates the potential of carbamate derivatives in developing novel antimicrobial agents (Limban et al., 2011).

properties

IUPAC Name

[3-(trifluoromethyl)phenyl]methyl N-[5-(4-chlorophenyl)sulfanylthiadiazol-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF3N3O2S2/c18-12-4-6-13(7-5-12)27-15-14(23-24-28-15)22-16(25)26-9-10-2-1-3-11(8-10)17(19,20)21/h1-8H,9H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLERAEQDCKGZIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)COC(=O)NC2=C(SN=N2)SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(trifluoromethyl)phenyl]methyl N-[5-(4-chlorophenyl)sulfanylthiadiazol-4-yl]carbamate

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